
Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate is an organic compound with the molecular formula C23H32O8 It is known for its complex structure, which includes multiple functional groups such as esters, ketones, and ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate typically involves multi-step organic reactions. One common method includes the esterification of a suitable diacid precursor with ethanol in the presence of a strong acid catalyst. This is followed by acetylation reactions to introduce the acetyl groups at the 2 and 4 positions. The methoxy and propoxy substituents on the phenyl ring are introduced through etherification reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,4-diacetyl-3-(4-methoxyphenyl)pentanedioate
- Diethyl 2,4-diacetyl-3-(3-methoxyphenyl)pentanedioate
Uniqueness
Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate is unique due to the presence of both methoxy and propoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
6630-93-9 |
|---|---|
Molecular Formula |
C23H32O8 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate |
InChI |
InChI=1S/C23H32O8/c1-7-12-31-17-11-10-16(13-18(17)28-6)21(19(14(4)24)22(26)29-8-2)20(15(5)25)23(27)30-9-3/h10-11,13,19-21H,7-9,12H2,1-6H3 |
InChI Key |
IEPHUAOHMIESSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C(C(=O)C)C(=O)OCC)C(C(=O)C)C(=O)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


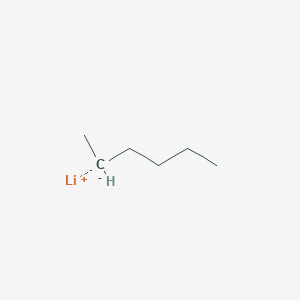
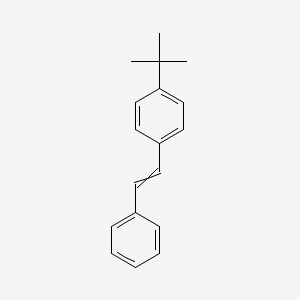
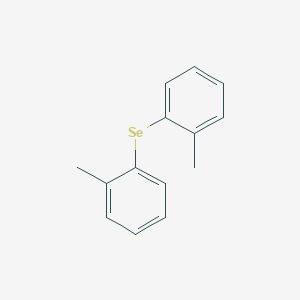
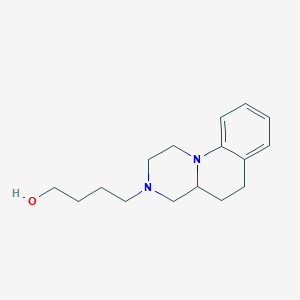

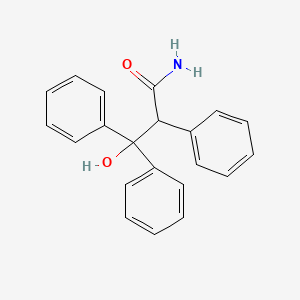

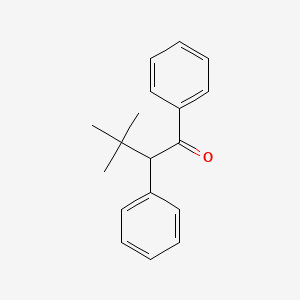
![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
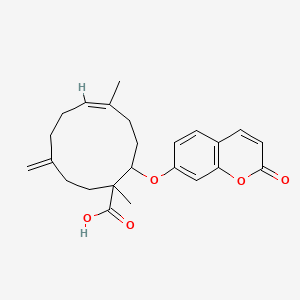
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)

![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)

